1-(2-Propoxynaphthalen-1-yl)ethanone
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Overview
Description
1-(2-Propoxynaphthalen-1-yl)ethanone is an organic compound characterized by a naphthalene ring substituted with a propoxy group at the second position and an ethanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propoxynaphthalen-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce the ethanone group at the first position.
Propoxylation: The resulting intermediate is then subjected to a Williamson ether synthesis to attach the propoxy group at the second position. This involves reacting the intermediate with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the Friedel-Crafts acylation and the Williamson ether synthesis steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propoxynaphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: 1-(2-Propoxynaphthalen-1-yl)carboxylic acid.
Reduction: 1-(2-Propoxynaphthalen-1-yl)ethanol.
Substitution: 1-(2-Alkoxynaphthalen-1-yl)ethanone.
Scientific Research Applications
1-(2-Propoxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Propoxynaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
Comparison with Similar Compounds
1-(2-Methoxynaphthalen-1-yl)ethanone: Similar structure with a methoxy group instead of a propoxy group.
1-(2-Ethoxynaphthalen-1-yl)ethanone: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness: 1-(2-Propoxynaphthalen-1-yl)ethanone is unique due to the presence of the propoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different biological activities and industrial applications.
Properties
IUPAC Name |
1-(2-propoxynaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-10-17-14-9-8-12-6-4-5-7-13(12)15(14)11(2)16/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTBPVDCPVGJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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